molecular formula C9H10NO3D3·HCl B602623 rac Normetanephrine-d3 Hydrochloride CAS No. 1085333-97-6

rac Normetanephrine-d3 Hydrochloride

Cat. No.: B602623
CAS No.: 1085333-97-6
M. Wt: 222.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Normetanephrine-d3 Hydrochloride, also known as (±)-Normetanephrine-D3 hydrochloride, is a deuterated compound of Normetanephrine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H10D3NO3·HCl and a molecular weight of 222.68 .

Preparation Methods

The synthesis of rac Normetanephrine-d3 Hydrochloride involves the incorporation of deuterium into the Normetanephrine moleculeThe reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

rac Normetanephrine-d3 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac Normetanephrine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of Normetanephrine levels.

    Biology: Employed in metabolic studies to trace the biochemical pathways of catecholamines.

    Medicine: Utilized in clinical research to study the metabolism and excretion of Normetanephrine in the human body.

    Industry: Applied in the development of diagnostic assays and pharmaceutical research

Mechanism of Action

rac Normetanephrine-d3 Hydrochloride exerts its effects by mimicking the behavior of Normetanephrine, an O-methylated metabolite of norepinephrine. It interacts with various molecular targets, including adrenergic receptors and enzymes involved in catecholamine metabolism. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

rac Normetanephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in research applications. Similar compounds include:

Properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-IJJJTAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858223
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085333-97-6
Record name 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Normetanephrine-d3 Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac Normetanephrine-d3 Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac Normetanephrine-d3 Hydrochloride
Reactant of Route 4
rac Normetanephrine-d3 Hydrochloride
Reactant of Route 5
rac Normetanephrine-d3 Hydrochloride
Reactant of Route 6
rac Normetanephrine-d3 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.